molecular formula C10H12F9IO B14074279 1-Decanol, 7,7,8,8,9,9,10,10,10-nonafluoro-5-iodo- CAS No. 116486-78-3

1-Decanol, 7,7,8,8,9,9,10,10,10-nonafluoro-5-iodo-

Cat. No.: B14074279
CAS No.: 116486-78-3
M. Wt: 446.09 g/mol
InChI Key: WAKUXSKQHJFZNX-UHFFFAOYSA-N
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Description

1-Decanol, 7,7,8,8,9,9,10,10,10-nonafluoro-5-iodo- is a fluorinated alcohol compound with the molecular formula C10H16F9IO. This compound is characterized by the presence of a long carbon chain with multiple fluorine atoms and an iodine atom, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Decanol, 7,7,8,8,9,9,10,10,10-nonafluoro-5-iodo- typically involves the following steps:

    Hydroxylation: The hydroxyl group (-OH) is introduced through hydroxylation reactions, often using reagents like hydrogen peroxide (H2O2) or osmium tetroxide (OsO4).

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination and iodination processes, utilizing specialized equipment to handle the highly reactive fluorine and iodine species. The production process must ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Decanol, 7,7,8,8,9,9,10,10,10-nonafluoro-5-iodo- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The iodine atom can be reduced to form the corresponding hydrocarbon using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: NaBH4, LiAlH4

    Substitution: Nucleophiles like sodium azide (NaN3), potassium cyanide (KCN)

Major Products

    Oxidation: Carbonyl compounds (e.g., aldehydes, ketones)

    Reduction: Hydrocarbons

    Substitution: Compounds with substituted functional groups

Scientific Research Applications

1-Decanol, 7,7,8,8,9,9,10,10,10-nonafluoro-5-iodo- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential use in biological assays and as a probe for studying biological systems.

    Medicine: Explored for its potential use in drug delivery systems due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials, including surfactants and lubricants.

Mechanism of Action

The mechanism of action of 1-Decanol, 7,7,8,8,9,9,10,10,10-nonafluoro-5-iodo- involves its interaction with molecular targets through its fluorinated and iodinated functional groups. The fluorine atoms can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes, while the iodine atom can participate in halogen bonding interactions. These interactions can affect various molecular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Decanol, 7,7,8,8,9,9,10,10,10-nonafluoro-5-iodo- is unique due to the presence of both fluorine and iodine atoms in its structure. This combination imparts distinct chemical and physical properties, such as high lipophilicity and the ability to form halogen bonds, making it valuable for various scientific and industrial applications.

Properties

CAS No.

116486-78-3

Molecular Formula

C10H12F9IO

Molecular Weight

446.09 g/mol

IUPAC Name

7,7,8,8,9,9,10,10,10-nonafluoro-5-iododecan-1-ol

InChI

InChI=1S/C10H12F9IO/c11-7(12,5-6(20)3-1-2-4-21)8(13,14)9(15,16)10(17,18)19/h6,21H,1-5H2

InChI Key

WAKUXSKQHJFZNX-UHFFFAOYSA-N

Canonical SMILES

C(CCO)CC(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)I

Origin of Product

United States

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